N,N-diethyl-2-(4-nitrophenoxy)ethanamine

Description

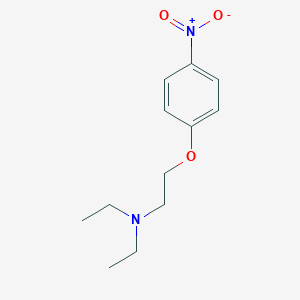

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-(4-nitrophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-3-13(4-2)9-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZZAXUKBHFTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173638 | |

| Record name | Diethyl(2-(4-nitrophenoxy)ethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19881-36-8 | |

| Record name | N,N-Diethyl-2-(4-nitrophenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19881-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl(2-(4-nitrophenoxy)ethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019881368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl(2-(4-nitrophenoxy)ethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl[2-(4-nitrophenoxy)ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N-diethyl-2-(4-nitrophenoxy)ethanamine synthesis protocol

An In-Depth Technical Guide to the Synthesis of N,N-diethyl-2-(4-nitrophenoxy)ethanamine

Introduction

N,N-diethyl-2-(4-nitrophenoxy)ethanamine (CAS No. 19881-36-8) is a key chemical intermediate utilized in the synthesis of a variety of biologically active molecules, including local anesthetics and protein kinase (PK) inhibitors.[1][2][3] Its molecular structure, featuring a nitrophenoxy ether linked to a diethylamino ethyl group, provides a versatile scaffold for further chemical modification in drug development and materials science. This guide provides a comprehensive, technically-grounded protocol for the synthesis, purification, and characterization of this compound, intended for researchers and scientists in organic synthesis and medicinal chemistry.

Molecular Profile:

-

Chemical Name: N,N-diethyl-2-(4-nitrophenoxy)ethanamine

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for preparing N,N-diethyl-2-(4-nitrophenoxy)ethanamine is the Williamson ether synthesis.[4] This classic organic reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide) or, in this case, a deprotonated phenol (a phenoxide).[7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8]

Reaction Mechanism

The synthesis involves two primary steps:

-

Deprotonation: The acidic proton of the hydroxyl group on 4-nitrophenol is abstracted by a strong base (e.g., sodium hydroxide or potassium carbonate) to form the highly nucleophilic 4-nitrophenoxide anion. The presence of the electron-withdrawing nitro group (-NO₂) increases the acidity of the phenolic proton, facilitating this step.

-

Nucleophilic Attack: The generated 4-nitrophenoxide ion acts as a nucleophile, executing a backside attack on the electrophilic carbon of 2-diethylaminoethyl chloride.[9] This carbon atom bears a partial positive charge due to the electronegativity of the chlorine atom, which serves as the leaving group. The reaction is most efficient with primary alkyl halides like 2-diethylaminoethyl chloride, as secondary and tertiary halides tend to favor elimination side reactions.[8][10]

The overall reaction is as follows: 4-Nitrophenol + 2-Diethylaminoethyl chloride --(Base)--> N,N-diethyl-2-(4-nitrophenoxy)ethanamine

Experimental Protocol

This protocol details a representative procedure for the synthesis of N,N-diethyl-2-(4-nitrophenoxy)ethanamine in a laboratory setting.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Molecular Wt. ( g/mol ) | Role |

| 4-Nitrophenol | 100-02-7 | C₆H₅NO₃ | 139.11 | Starting Phenol |

| 2-Diethylaminoethyl chloride hydrochloride | 869-24-9 | C₆H₁₄ClN · HCl | 172.10 | Alkyl Halide |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | K₂CO₃ | 138.21 | Base |

| Acetone | 67-64-1 | C₃H₆O | 58.08 | Solvent |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction |

| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |

| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 | Washing Agent |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N,N-diethyl-2-(4-nitrophenoxy)ethanamine.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (5.0 g, 35.9 mmol), anhydrous potassium carbonate (12.4 g, 89.8 mmol, 2.5 equivalents), and acetone (100 mL).

-

Expertise & Experience: Potassium carbonate is chosen as the base because it is strong enough to deprotonate the phenol but is heterogeneous in acetone, simplifying its removal by filtration later. Acetone is a suitable polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

-

-

Addition of Alkylating Agent: Stir the suspension vigorously for 15 minutes at room temperature. Add 2-diethylaminoethyl chloride hydrochloride (6.8 g, 39.5 mmol, 1.1 equivalents) to the mixture in one portion.

-

Expertise & Experience: The hydrochloride salt of the amine is often more stable and less volatile than the free base. The potassium carbonate is sufficient to both neutralize the HCl salt and deprotonate the phenol. A slight excess of the alkylating agent ensures complete consumption of the limiting 4-nitrophenol.

-

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrophenol spot has been consumed.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts (potassium carbonate and potassium chloride) through a pad of celite and wash the filter cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude oil in dichloromethane (100 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product as a yellow or brown oil.

Purification

The crude product can be purified by column chromatography on silica gel, using a gradient elution system of ethyl acetate in hexanes, to yield N,N-diethyl-2-(4-nitrophenoxy)ethanamine as a purified oil or low-melting solid.

Product Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons ortho and meta to the nitro group will appear as doublets around 8.2 ppm and 7.0 ppm, respectively. Methylene protons of the ethyl groups and the ether linkage will show characteristic triplet and quartet patterns. |

| ¹³C NMR | Aromatic carbons will appear in the 115-165 ppm range. The carbon bearing the nitro group will be significantly downfield. Aliphatic carbons of the diethylaminoethyl group will be observed in the upfield region (10-70 ppm). |

| FT-IR | Characteristic peaks for the C-O-C ether stretch (~1250 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1520 cm⁻¹ and ~1345 cm⁻¹), and C-H stretches of the alkyl groups (~2800-3000 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product (238.28). |

Safety and Handling

Both starting materials require careful handling in a well-ventilated chemical fume hood.[11][12]

-

4-Nitrophenol: Toxic if swallowed and harmful in contact with skin or if inhaled.[12] May cause damage to organs through prolonged or repeated exposure.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

2-Diethylaminoethyl chloride hydrochloride: Fatal if swallowed, in contact with skin, or if inhaled.[13] Causes severe skin burns and eye damage.[11][13] It is hygroscopic and should be stored under an inert atmosphere.[11] All handling must be performed with extreme caution using appropriate PPE.[14]

-

Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Organic waste streams should be collected in designated containers.

Conclusion

The Williamson ether synthesis provides a reliable and efficient pathway to N,N-diethyl-2-(4-nitrophenoxy)ethanamine. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can consistently produce this valuable intermediate for applications in pharmaceutical and chemical research. The self-validating nature of this protocol is ensured by the in-process monitoring via TLC and final characterization by spectroscopic methods, confirming the successful synthesis of the target molecule.

References

-

Chemical Synthesis Database. N,N-diethyl-2-(4-nitrophenoxy)ethanamine. Available from: [Link]

-

University of Missouri-St. Louis. The Williamson Ether Synthesis. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitrophenol. Available from: [Link]

-

Wiley-VCH. Ethanamine, N,N-diethyl-2-[4-(1-methylethyl)phenoxy]- SpectraBase. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

Chemistry LibreTexts. The Williamson Ether Synthesis. Available from: [Link]

-

Oakwood Chemical. N, N-Diethyl-2-(4-nitrophenoxy)ethanamine, min 96%. Available from: [Link]

-

Professor Dave Explains. Williamson Ether Synthesis. Available from: [Link]

Sources

- 1. N,N-Diethyl-2-(4-nitrophenoxy)ethanamine , 96% , 19881-36-8 - CookeChem [cookechem.com]

- 2. N,N-Diethyl-2-(4-nitrophenoxy)ethanaMine | 19881-36-8 [chemicalbook.com]

- 3. N,N-Diethyl-2-(4-nitrophenoxy)ethanaMine CAS#: 19881-36-8 [amp.chemicalbook.com]

- 4. N,N-Diethyl-2-(4-nitrophenoxy)ethanaMine synthesis - chemicalbook [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

physicochemical properties of N,N-diethyl-2-(4-nitrophenoxy)ethanamine

An In-Depth Technical Guide to the Physicochemical Properties of N,N-diethyl-2-(4-nitrophenoxy)ethanamine

Foreword

This document provides a detailed scientific overview of N,N-diethyl-2-(4-nitrophenoxy)ethanamine, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple data sheet. It synthesizes available data with fundamental chemical principles and outlines authoritative, field-proven methodologies for its characterization. We will explore not just what its properties are, but why they manifest and how they can be reliably determined in a laboratory setting.

Section 1: Compound Profile and Identification

N,N-diethyl-2-(4-nitrophenoxy)ethanamine is a substituted aromatic ether derivative. Its molecular architecture, featuring a tertiary amine, an ether linkage, and a nitro-substituted benzene ring, makes it a versatile building block in organic synthesis. It is primarily utilized as an intermediate in the development of various biologically active molecules, including potential local anesthetics and protein kinase (PK) inhibitors[1][2].

Molecular Structure:

Figure 1. Chemical Structure of N,N-diethyl-2-(4-nitrophenoxy)ethanamine.

Figure 1. Chemical Structure of N,N-diethyl-2-(4-nitrophenoxy)ethanamine.The structure consists of a 4-nitrophenol core linked via an ether bond to a diethylaminoethyl side chain. The key functional groups that dictate its physicochemical behavior are:

-

Tertiary Amine (-N(CH₂CH₃)₂): A basic center capable of protonation.

-

Ether Linkage (-O-): Provides flexibility and influences solubility.

-

Nitro Group (-NO₂): A strong electron-withdrawing group that significantly impacts the electronic properties of the aromatic ring.

-

Aromatic Ring: A hydrophobic planar structure.

Section 2: Core Physicochemical Properties

A summary of the known and predicted properties of N,N-diethyl-2-(4-nitrophenoxy)ethanamine is presented below. It is critical to note that while basic identifiers are well-established, specific experimental data such as melting and boiling points are not widely reported in peer-reviewed literature, reflecting its primary status as a synthetic intermediate rather than a final product.

| Property | Value / Observation | Source(s) |

| CAS Number | 19881-36-8 | [1][3] |

| Molecular Formula | C₁₂H₁₈N₂O₃ | [1][3] |

| Molecular Weight | 238.28 g/mol | [1][3] |

| Appearance | Brown Oil | [4][5] |

| Melting Point | Data not available | [3] |

| Boiling Point | Data not available | [3] |

| Density | Data not available | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate, Methanol | [4][5] |

| Storage Conditions | Recommended: 2-8°C | [4][5] |

Section 3: In-Depth Analysis of Key Parameters

Solubility Profile: A Structural Interpretation

The reported solubility in a range of organic solvents is consistent with the compound's molecular structure[4][5].

-

Polar Aprotic Solvents (DMSO, Ethyl Acetate, Dichloromethane): The molecule's significant dipole moment, arising from the ether oxygen and the powerful nitro group, facilitates strong dipole-dipole interactions with these solvents.

-

Polar Protic Solvents (Methanol): The lone pair of electrons on the tertiary amine nitrogen and the oxygens of the ether and nitro groups can act as hydrogen bond acceptors, enabling favorable interactions with protic solvents like methanol.

-

Aqueous Solubility: While not explicitly quantified in the available literature, the compound is expected to have low water solubility. The hydrophobic nature of the benzene ring and the ethyl groups on the amine likely outweighs the hydrophilic contributions of the polar functional groups. At acidic pH, however, protonation of the tertiary amine to form a cationic ammonium salt would dramatically increase aqueous solubility.

Basicity and pKa: The Role of the Tertiary Amine

The most significant acid-base characteristic of this molecule is the basicity of the N,N-diethylamino group. The pKa of its conjugate acid (BH⁺) determines the extent of protonation at a given pH. While no experimental pKa value is reported, we can infer its approximate range and establish a robust protocol for its determination.

The lone pair of electrons on the nitrogen atom is readily available for protonation. Its basicity is influenced by the surrounding alkyl groups, which are weakly electron-donating, and the rest of the molecule. The pKa value is critical for applications in drug development, as it governs the compound's charge state under physiological conditions (pH ~7.4), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid (e.g., octanol) and aqueous phase. It is a crucial parameter for predicting membrane permeability and overall drug-likeness. For N,N-diethyl-2-(4-nitrophenoxy)ethanamine, the presence of the aromatic ring and alkyl chains suggests a significant lipophilic character, while the polar nitro, ether, and amine groups contribute hydrophilic properties. An experimental determination is necessary for an accurate value.

Section 4: Authoritative Experimental Protocols

The following sections describe standard, self-validating methodologies for characterizing the critical . The causality behind the choice of methodology and specific steps is explained to ensure scientific integrity.

Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and reliability[6][7]. It directly measures the change in pH of a solution of the analyte upon the addition of a titrant.

Workflow for pKa Determination

A workflow for determining the pKa of an amine by potentiometric titration.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh approximately 20-30 mg of N,N-diethyl-2-(4-nitrophenoxy)ethanamine.

-

Dissolve the compound in a suitable solvent system, such as a 50:50 methanol/water mixture, to ensure solubility of both the neutral base and its protonated salt.

-

Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (25°C).

-

Prepare and standardize a 0.1 M solution of hydrochloric acid (HCl) titrant. Standardization provides the exact concentration, which is critical for accurate calculations.

-

-

Titration:

-

Place the sample solution in a jacketed beaker maintained at 25.0 ± 0.1°C.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Begin adding the standardized HCl titrant using a calibrated burette in small increments (e.g., 0.05 mL).

-

After each increment, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added. Continue this process until the pH change between additions becomes minimal, well past the inflection point of the titration curve.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

-

Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point (Vₑ), where moles of HCl equal the initial moles of the amine.

-

The pKa is determined from the Henderson-Hasselbalch equation. At the point where exactly half of the amine has been neutralized (at Vₑ/2), the concentrations of the protonated amine [BH⁺] and the free base [B] are equal. At this half-equivalence point, the pH of the solution is equal to the pKa of the conjugate acid.

-

Protocol: Purity Assessment by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of synthetic intermediates. A reverse-phase method is suitable for this compound due to its moderate polarity.

Sources

- 1. N,N-Diethyl-2-(4-nitrophenoxy)ethanaMine | 19881-36-8 [chemicalbook.com]

- 2. N,N-Diethyl-2-(4-nitrophenoxy)ethanamine , 96% , 19881-36-8 - CookeChem [cookechem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. N,N-Diethyl-2-(4-nitrophenoxy)ethanaMine CAS#: 19881-36-8 [amp.chemicalbook.com]

- 5. N,N-Diethyl-2-(4-nitrophenoxy)ethanaMine | 19881-36-8 [amp.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N,N-diethyl-2-(4-nitrophenoxy)ethanamine (CAS 19881-36-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-diethyl-2-(4-nitrophenoxy)ethanamine, with CAS Registry Number 19881-36-8, is a tertiary amine containing a nitrophenoxy moiety. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and potential areas of application based on its structural features. While detailed experimental data on this specific molecule is limited in publicly accessible literature, this document extrapolates from established chemical principles and data on analogous structures to offer a foundational resource for researchers. The guide emphasizes the importance of empirical validation and outlines a framework for future investigation into its pharmacological and toxicological profiles.

Physicochemical Properties & Structural Analysis

N,N-diethyl-2-(4-nitrophenoxy)ethanamine is a molecule characterized by a diethylaminoethyl group linked via an ether bond to a 4-nitrophenyl ring. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, while the tertiary amine introduces a basic center.

Key Properties

A summary of the key physicochemical properties is presented in Table 1. These values are primarily sourced from chemical supplier databases and computational predictions, and should be confirmed through empirical analysis.

Table 1: Physicochemical Properties of N,N-diethyl-2-(4-nitrophenoxy)ethanamine

| Property | Value | Source |

| CAS Number | 19881-36-8 | Chemical Supplier Databases |

| Molecular Formula | C12H18N2O3 | Chemical Supplier Databases |

| Molecular Weight | 238.28 g/mol | Chemical Supplier Databases |

| Appearance | Predicted: Pale yellow to brown solid or oil | Inferred from analogous structures |

| Boiling Point | Predicted: ~357.5 °C at 760 mmHg | Computational Prediction |

| Melting Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and dichloromethane. Limited solubility in water. | Inferred from structural features |

Structural Diagram

Caption: Proposed Williamson ether synthesis pathway.

Step-by-Step Experimental Protocol

Disclaimer: This is a theoretical protocol and must be adapted and optimized under appropriate laboratory safety protocols.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitrophenol (1.0 eq) and a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add a base such as potassium carbonate (K2CO3, 1.5 eq) or sodium hydride (NaH, 1.1 eq, with extreme caution) to the flask. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the 4-nitrophenoxide.

-

Alkyl Halide Addition: Slowly add 2-chloro-N,N-diethylethanamine (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts. If DMF was used as the solvent, it should be removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The identity and purity of the synthesized N,N-diethyl-2-(4-nitrophenoxy)ethanamine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., C-O-C ether linkage, N-O bonds of the nitro group).

Potential Applications and Future Research Directions

The structural motifs within N,N-diethyl-2-(4-nitrophenoxy)ethanamine suggest several avenues for research, particularly in drug discovery and materials science.

Analog to Known Bioactive Molecules

The diethylaminoethyl ether moiety is present in a number of biologically active compounds. For instance, it is a common feature in certain antihistamines and local anesthetics. The presence of this group in N,N-diethyl-2-(4-nitrophenoxy)ethanamine suggests that it could be investigated for similar pharmacological activities.

Precursor for Further Synthesis

The nitro group on the phenyl ring is a versatile functional group that can be readily reduced to an amine. This resulting aniline derivative could serve as a key intermediate for the synthesis of more complex molecules, such as dyes, polymers, or novel pharmaceutical candidates.

Caption: Potential synthetic utility via reduction of the nitro group.

Recommended Future Research

A thorough investigation of N,N-diethyl-2-(4-nitrophenoxy)ethanamine is warranted to fully elucidate its properties and potential. Key areas for future research include:

-

Pharmacological Screening: A broad panel of in vitro assays to screen for biological activity, including receptor binding assays and enzyme inhibition studies.

-

Toxicological Evaluation: In vitro and in vivo studies to determine the cytotoxicity and overall toxicity profile of the compound.

-

Material Science Applications: Investigation into its potential use as a monomer or additive in polymer synthesis.

-

Metabolic Stability: Studies to understand its metabolic fate in biological systems.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

N,N-diethyl-2-(4-nitrophenoxy)ethanamine is a chemical compound with potential for further investigation in various scientific fields. This guide has provided a foundational understanding of its properties, a plausible synthetic route, and highlighted promising avenues for future research. The synthesis and characterization protocols outlined herein provide a starting point for researchers to produce and validate this compound for their specific applications. As with any novel chemical entity, a rigorous and systematic approach to its study is essential to unlock its full potential while ensuring safety.

References

Due to the limited publicly available research specifically on N,N-diethyl-2-(4-nitrophenoxy)ethanamine (CAS 19881-36-8), this guide has been compiled based on general chemical principles and data from chemical supplier databases. Researchers are encouraged to consult foundational organic chemistry textbooks and peer-reviewed literature on Williamson ether synthesis and the chemical transformations of nitro compounds for more detailed background information. The following are examples of databases where basic information on this compound can be found:

-

PubChem: National Center for Biotechnology Information. PubChem Compound Summary for CID 2780445, N,N-diethyl-2-(4-nitrophenoxy)ethanamine. [Link]

An In-Depth Technical Guide to the Mechanism of Action of Nitrophenoxy-Containing Linkers

For researchers, scientists, and drug development professionals, the precise control over the release of therapeutic payloads or reporter molecules is a cornerstone of innovation. Nitrophenoxy-containing linkers have emerged as a versatile and powerful tool in this endeavor, offering a range of cleavage strategies that can be tailored to specific biological or experimental contexts. This guide provides an in-depth exploration of the core mechanisms governing the function of these linkers, moving beyond a simple recitation of protocols to a deeper understanding of the underlying chemical principles that drive their utility in fields ranging from antibody-drug conjugates (ADCs) to proteomics.

Part 1: The Foundational Chemistry of Nitrophenoxy Linkers

At its core, a nitrophenoxy-containing linker is an aromatic system featuring a nitro group (-NO₂) and a phenoxy group (-O-Ar) that are strategically positioned to influence the lability of a connected bond. The potent electron-withdrawing nature of the nitro group is the linchpin of these linkers' functionality. This property can be harnessed to facilitate cleavage through distinct mechanisms, primarily photocleavage, enzymatic reduction, and chemical reduction. The choice of trigger—light, a specific enzyme, or a chemical reductant—is dictated by the desired application, whether it be spatiotemporal control in cell culture, targeted release in a hypoxic tumor microenvironment, or a controlled chemical reaction in a laboratory setting.

Part 2: Photocleavable ortho-Nitrobenzyl (ONB) Linkers: Precision with Light

The most prominent class of nitrophenoxy-containing linkers is the ortho-nitrobenzyl (ONB) family. These linkers have become indispensable for applications requiring a high degree of spatial and temporal control over molecule release.[1]

Mechanism of Photocleavage

The photocleavage of ONB linkers is an intramolecular photochemical rearrangement. Upon irradiation with UV light, typically in the range of 300-365 nm, the ortho-nitrobenzyl group undergoes an excited-state intramolecular hydrogen abstraction from the benzylic carbon by the nitro group.[2] This leads to the formation of an aci-nitro intermediate, which then rapidly rearranges to cleave the bond connecting the linker to the payload, releasing the cargo and a nitrosobenzaldehyde byproduct.[2][3] The general mechanism is depicted below.

Caption: Photocleavage mechanism of an o-nitrobenzyl linker.

The quantum yield and rate of this cleavage can be modulated by substituents on the aromatic ring. Electron-donating groups, such as methoxy groups, can red-shift the absorption maximum and increase the rate of cleavage.[4] For instance, the incorporation of two alkoxy groups to create a veratryl-based linker dramatically increases the cleavage rate.[4][5] The addition of an α-methyl group at the benzylic position can further enhance the cleavage kinetics.[4][5]

Quantitative Data: Substituent Effects on Photocleavage Rates

The choice of substituents on the o-nitrobenzyl ring is a critical experimental decision that directly impacts the efficiency of payload release. The following table summarizes the relative cleavage rates of various substituted ONB linkers, highlighting the significant rate enhancements achievable with strategic chemical modifications.

| Linker Type | Substituent(s) | Relative Cleavage Rate | Reference |

| o-Nitrobenzyl (ONB) | None | 1x | [4] |

| Veratryl-based (di-alkoxy ONB) | 4,5-Dimethoxy | Dramatically increased | [4][5] |

| α-Methyl-ONB | α-Methyl | ~5-fold increase over veratryl-based | [4][5] |

| Amide-generating linker | Amide at benzylic position | 3-7 times faster than ester linkage | [5] |

Experimental Protocol: Monitoring Photocleavage by HPLC

This protocol provides a robust method for quantifying the release of a payload from a photocleavable linker.

1. Sample Preparation:

-

Prepare a stock solution of the ONB-linked compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1-10 mM.

-

Dilute the stock solution to a final concentration of 10-100 µM in the desired reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

2. Photolysis:

-

Transfer the sample solution to a UV-transparent cuvette or a well in a UV-transparent microplate.

-

Irradiate the sample with a UV lamp at the appropriate wavelength (typically 365 nm). The power of the lamp and the distance to the sample should be standardized.

-

At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture. It is crucial to protect the collected aliquots from further light exposure.

3. HPLC Analysis:

-

Inject the collected aliquots onto a reverse-phase HPLC system (e.g., C18 column).

-

Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the intact ONB-linked compound from the released payload and the nitrosobenzaldehyde byproduct.

-

Monitor the elution profile using a UV detector at a wavelength where both the starting material and the released payload have significant absorbance.

4. Data Analysis:

-

Integrate the peak areas corresponding to the intact ONB-linked compound and the released payload at each time point.

-

Calculate the percentage of payload released over time.

-

Plot the percentage of release versus time to determine the cleavage kinetics. The data can be fitted to a first-order kinetic model to determine the rate constant (k) and half-life (t₁/₂) of the cleavage reaction.

Part 3: Enzymatically Cleavable Nitrophenoxy Linkers: Biologically-Triggered Release

Harnessing the specificity of enzymes provides a powerful strategy for targeted drug delivery. Nitroreductase enzymes, which are found in bacteria and are overexpressed in the hypoxic microenvironment of solid tumors, can be exploited to cleave specifically designed nitrophenoxy-containing linkers.[6][7]

Mechanism of Nitroreductase-Mediated Cleavage

Nitroreductases catalyze the reduction of a nitro group to a hydroxylamine or an amine.[4][8] This reduction dramatically alters the electronic properties of the aromatic ring, transforming the electron-withdrawing nitro group into an electron-donating group. This electronic shift can trigger a self-immolative cascade, leading to the release of the payload.[6] A common strategy involves a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer coupled to the nitrophenoxy trigger.[9]

Caption: Nitroreductase-mediated cleavage and self-immolation.

Experimental Protocol: Nitroreductase Cleavage Assay

This assay measures the release of a payload from a nitroreductase-sensitive linker.

1. Reagents and Buffers:

-

Purified nitroreductase enzyme (e.g., E. coli NfsB).

-

NAD(P)H as a cofactor.

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0).

-

Substrate: The nitrophenoxy-linked payload.

-

Quenching solution (e.g., acetonitrile or methanol).

2. Assay Procedure:

-

In a microcentrifuge tube or a well of a microplate, combine the reaction buffer, the nitrophenoxy-linked substrate (at a final concentration in the low micromolar range), and the nitroreductase enzyme.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding NAD(P)H to a final concentration of 100-200 µM.

-

At various time points, quench the reaction by adding an equal volume of the quenching solution.

-

Centrifuge the quenched samples to pellet the precipitated enzyme.

3. Analysis:

-

Analyze the supernatant by HPLC or LC-MS to separate and quantify the intact substrate and the released payload.

-

The analytical method should be similar to that described for the photocleavage assay.

4. Data Interpretation:

-

Calculate the amount of payload released over time and determine the initial reaction velocity.

-

To determine the kinetic parameters (Kₘ and k꜀ₐₜ), perform the assay with varying substrate concentrations while keeping the enzyme concentration constant. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Part 4: Chemically Reducible Nitrophenoxy Linkers: A Versatile Laboratory Tool

Beyond enzymatic reduction, the nitro group can be readily reduced by chemical reagents, providing a convenient and controllable cleavage method for laboratory applications.

Mechanism of Chemical Reduction

A variety of reducing agents can convert a nitro group to an amine. A commonly used and mild reagent is sodium dithionite (Na₂S₂O₄).[5] The reduction is believed to proceed through a single-electron transfer mechanism, where the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), the active reducing species.[5] This stepwise electron transfer leads to the formation of nitroso and hydroxylamine intermediates, which are further reduced to the amine.[5] Similar to the enzymatic approach, this conversion triggers a self-immolative cascade if a suitable spacer is present.

Caption: Chemical reduction of a nitroaromatic linker.

Experimental Protocol: Reductive Cleavage with Sodium Dithionite

This protocol details a general procedure for the chemical cleavage of a nitroaromatic linker.

1. Reaction Setup:

-

Dissolve the nitroaromatic-linked compound in a suitable solvent system (e.g., a mixture of an organic solvent like DMF or methanol and water).

-

In a separate vial, prepare a fresh solution of sodium dithionite in water. An excess of the reducing agent (e.g., 5-10 equivalents) is typically used.

2. Cleavage Reaction:

-

With vigorous stirring, add the sodium dithionite solution dropwise to the solution of the nitroaromatic compound.

-

The reaction is typically performed at room temperature, but gentle heating may be required for less reactive substrates.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

3. Work-up and Analysis:

-

Once the reaction is complete, quench any remaining reducing agent (e.g., by exposure to air).

-

If necessary, perform an aqueous work-up to remove inorganic salts. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purify the released payload by column chromatography if required.

-

Confirm the identity and purity of the product by standard analytical techniques (NMR, MS).

Part 5: Concluding Insights and Future Directions

Nitrophenoxy-containing linkers represent a highly adaptable platform for controlled molecular release. The ability to trigger cleavage with light, enzymes, or chemical reagents provides researchers with a versatile toolkit to address a wide range of scientific challenges. The ongoing development of new nitrophenoxy-based linkers with fine-tuned properties, such as red-shifted photocleavable linkers for deeper tissue penetration or next-generation nitroreductase-activated linkers with enhanced kinetics, promises to further expand their utility. As our understanding of the intricate interplay between linker chemistry and biological systems deepens, we can anticipate the emergence of even more sophisticated and effective applications in targeted therapy, diagnostics, and fundamental biological research.

References

-

Royal Society of Chemistry. (2022). Recent advances in self-immolative linkers and their applications in polymeric reporting systems. Royal Society of Chemistry. [Link]

-

Wordpress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress. [Link]

-

PubMed. (2025). Stimuli-Responsive Prodrug Linkers That Simultaneously Release Cargo and Neutralize In Situ Generated (Aza)Quinone Methides. PubMed. [Link]

-

Creative Biolabs. (n.d.). Antibody-Nitroreductase Conjugate Development Services. Creative Biolabs. [Link]

-

Naylor, M. A., & Thomson, P. (2001). Recent advances in bioreductive drug targeting. Mini reviews in medicinal chemistry, 1(1), 17–29. [Link]

-

Reddit. (2012). Help with Sodium Dithionite Reduction of Nitro groups. Reddit. [Link]

-

National Center for Biotechnology Information. (2022). Nitro-Containing Self-Immolative Systems for Biological Applications. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]

-

American Chemical Society. (2019). Triggering Depolymerization: Progress and Opportunities for Self-Immolative Polymers. American Chemical Society. [Link]

-

XMB. (2022). mechanism of sodium dithionite aromatic nitro reduction?. XMB. [Link]

-

ResearchGate. (2019). A light-responsive, self-immolative linker for controlled drug delivery via peptide- and protein-drug conjugates. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2015). Reduction of nitroaromatics sorbed to black carbon by direct reaction with sorbed sulfides. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

-

ResearchGate. (2026). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. ResearchGate. [Link]

-

American Chemical Society. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. American Chemical Society. [Link]

-

Inspiralis. (n.d.). Cleavage Assays. Inspiralis. [Link]

-

National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information. [Link]

-

MDPI. (2022). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

-

ChemRxiv. (n.d.). Accessing active fragments for drug discovery utilising nitroreductase biocatalysis. ChemRxiv. [Link]

-

American Chemical Society. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. American Chemical Society. [Link]

-

National Center for Biotechnology Information. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (n.d.). The 3D‐structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP + provide glimpses of its catalytic mechanism. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2026). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. National Center for Biotechnology Information. [Link]

-

PubMed. (2025). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. PubMed. [Link]

-

MDPI. (n.d.). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. MDPI. [Link]

-

NJ Bio, Inc. (n.d.). Linkers for ADCs. NJ Bio, Inc.. [Link]

-

MDPI. (n.d.). Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Novel Nitroreductase Enzyme-Activated Nitric Oxide Prodrugs to Site-Specifically Kill Bacteria. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (n.d.). Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System. National Center for Biotechnology Information. [Link]

-

Creative Biolabs. (n.d.). Enzymatically Cleavable Linkers. Creative Biolabs. [Link]

-

MDPI. (2023). Reduction of Nitroaromatics by Gold Nanoparticles on Porous Silicon Fabricated Using Metal-Assisted Chemical Etching. MDPI. [Link]

-

ResearchGate. (n.d.). Cleavage kinetics. Example data set showing the decrease of substrate.... ResearchGate. [Link]

-

National Center for Biotechnology Information. (2026). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (2019). Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates. National Center for Biotechnology Information. [Link]

-

PubMed. (2017). Quantitative Conjugated Payload Measurement Using Enzymatic Release of Antibody-Drug Conjugate with Cleavable Linker. PubMed. [Link]

-

ResearchGate. (2026). (PDF) Antibody‒drug conjugates: Recent advances in linker chemistry. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sciencemadness Discussion Board - mechanism of sodium dithionite aromatic nitro reduction? - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Recent advances in bioreductive drug targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibody-Nitroreductase Conjugate Development Services - Creative Biolabs [creative-biolabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nitro-Containing Self-Immolative Systems for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]

N,N-diethyl-2-(4-nitrophenoxy)ethanamine as a PROTAC linker building block

An In-depth Technical Guide on PROTAC Linker Design and Chemistry: A Hypothetical Case Study with N,N-diethyl-2-(4-nitrophenoxy)ethanamine

Foreword: From a Senior Application Scientist

In the rapidly evolving field of targeted protein degradation, the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. While significant focus is often placed on the warhead (targeting the protein of interest) and the E3 ligase ligand, the linker moiety that tethers these two components is a critical determinant of a PROTAC's success. It is not merely a spacer but a sophisticated modulator of the ternary complex formation, physicochemical properties, and overall pharmacological profile.

This guide addresses a specific query regarding the use of . It is important to state at the outset that a comprehensive review of the current scientific literature does not reveal the use of this specific molecule as a canonical linker building block in published PROTAC designs. However, this presents a unique educational opportunity. We will first explore the hypothetical synthetic utility of this molecule as a precursor for a novel linker. Subsequently, we will broaden our discussion to the core principles of PROTAC linker design, providing researchers, scientists, and drug development professionals with a robust framework for their own discovery programs.

Part 1: The Hypothetical Utility of N,N-diethyl-2-(4-nitrophenoxy)ethanamine as a Linker Precursor

N,N-diethyl-2-(4-nitrophenoxy)ethanamine is an interesting starting point for chemical synthesis due to its constituent functional groups. The nitro group, in particular, is a versatile chemical handle that can be readily transformed into an amine. This amine can then serve as a nucleophile for coupling reactions, forming the basis of a PROTAC linker.

Proposed Synthetic Transformation

The most logical and common transformation to render N,N-diethyl-2-(4-nitrophenoxy)ethanamine useful for linker synthesis is the reduction of the aromatic nitro group to a primary amine. This reaction is typically high-yielding and can be achieved under various conditions.

Experimental Protocol: Reduction of N,N-diethyl-2-(4-nitrophenoxy)ethanamine

-

Dissolution: Dissolve N,N-diethyl-2-(4-nitrophenoxy)ethanamine (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the desired product, 4-((2-(diethylamino)ethyl)oxy)aniline, which can be further purified by column chromatography if necessary.

Building the PROTAC from the Amine Precursor

The resulting aniline derivative is now a valuable building block. The primary amine can be acylated with a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) using standard peptide coupling reagents such as HATU or HOBt/EDC. The other end of the molecule, the diethylamino group, could potentially interact with the target protein, or the phenoxy-ethanamine scaffold could be further elaborated to attach to a warhead.

Caption: Hypothetical workflow for converting the starting material into a PROTAC.

Part 2: Core Principles of PROTAC Linker Design

The linker is a critical component that influences the biological activity and physicochemical properties of a PROTAC. Its composition, length, and attachment points can significantly impact the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Key Functions of the PROTAC Linker

-

Tethering: The most basic function is to connect the warhead and the E3 ligase ligand.

-

Vectoriality and Conformation: The linker must orient the two ligands in a way that allows for favorable protein-protein interactions in the ternary complex.

-

Physicochemical Properties: The linker contributes to the overall solubility, permeability, and metabolic stability of the PROTAC molecule.

-

On-Target/Off-Target Effects: An improperly designed linker can lead to off-target toxicities or a lack of efficacy.

Common Linker Chemistries

A variety of chemical moieties have been successfully employed as PROTAC linkers. The choice of linker chemistry is often dictated by the desired properties of the final PROTAC.

| Linker Type | Common Building Blocks | Key Characteristics |

| Alkyl Chains | Ethylene glycol, simple alkanes | Provides flexibility and hydrophobicity. |

| PEG Linkers | Polyethylene glycol (PEG) units | Increases hydrophilicity and solubility; can improve pharmacokinetic properties. |

| Alkynes/Azides | Propargyl groups, azido-PEG | Used for "click chemistry" (CuAAC or SPAAC) for modular synthesis. |

| Rigid Linkers | Piperazine, piperidine, aromatic rings | Provides conformational rigidity, which can improve ternary complex stability. |

The Impact of Linker Length and Attachment Points

The length of the linker is a crucial parameter that must be optimized for each target-ligand pair. A linker that is too short may prevent the formation of the ternary complex due to steric hindrance. Conversely, a linker that is too long may lead to an unstable complex with low cooperativity.

The attachment points of the linker on both the warhead and the E3 ligase ligand are also critical. The linker should be attached at a position that does not disrupt the binding of the ligands to their respective proteins. This is often determined through structure-activity relationship (SAR) studies and computational modeling.

An In-Depth Technical Guide to the Solubility of N,N-diethyl-2-(4-nitrophenoxy)ethanamine in Organic Solvents

Introduction

N,N-diethyl-2-(4-nitrophenoxy)ethanamine is a versatile intermediate compound utilized in the synthesis of various biologically active molecules, including local anesthetics and protein kinase inhibitors.[1][2][3][4][5] The efficiency of its use in synthetic routes, as well as its formulation and purification, is critically dependent on its solubility characteristics in a range of organic solvents. Understanding and predicting this solubility is paramount for process optimization, reaction kinetics, and the development of robust purification protocols.

This technical guide provides a comprehensive overview of the solubility of N,N-diethyl-2-(4-nitrophenoxy)ethanamine. In the absence of extensive published quantitative solubility data, this document focuses on a predictive approach grounded in the compound's physicochemical properties and established solubility theories. We will explore its molecular characteristics, apply theoretical frameworks like Hansen Solubility Parameters for solvent selection, and provide a detailed, field-proven experimental protocol for researchers to determine its solubility empirically.

Predicted Physicochemical Profile and its Influence on Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," where the intermolecular forces of the solute must be overcome by and are compatible with the intermolecular forces of the solvent. To predict the solubility of N,N-diethyl-2-(4-nitrophenoxy)ethanamine, we first must understand its intrinsic molecular properties.

The structure contains several key features that dictate its behavior:

-

A tertiary amine group (-N(CH2CH3)2), which is basic and capable of acting as a hydrogen bond acceptor.

-

An ether linkage (-O-), which is polar and can also accept hydrogen bonds.

-

A nitro group (-NO2) attached to an aromatic ring, a strongly electron-withdrawing and highly polar functional group.

-

An aromatic ring , which contributes to van der Waals forces (dispersion forces).

-

Ethyl groups , which are nonpolar and contribute to the molecule's lipophilicity.

Using computational prediction tools, we can quantify some of the key properties that arise from this structure.

| Property | Predicted Value | Significance for Solubility |

| Molecular Weight | 238.28 g/mol | Larger molecules can be more difficult for solvent molecules to surround and dissolve. |

| Predicted logP | ~2.5 - 3.0 | A positive logP indicates a preference for a nonpolar (octanol) environment over a polar one (water), suggesting moderate lipophilicity and better solubility in less polar organic solvents. |

| Predicted pKa | ~8.5 - 9.5 | This value corresponds to the protonation of the tertiary amine. The basic nature of the amine allows for salt formation in acidic solutions, dramatically increasing aqueous solubility, but in organic solvents, it primarily acts as a hydrogen bond acceptor. |

The combination of a high dipole moment from the nitro-aromatic system and the hydrogen bond accepting capabilities of the ether and amine groups suggests that polar aprotic solvents should be particularly effective. The moderate logP indicates that solvents with some nonpolar character will also be suitable.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, we can employ Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle is that substances with similar HSP values are likely to be miscible.

The distance (Ra) between the HSP of a solute (in our case, N,N-diethyl-2-(4-nitrophenoxy)ethanamine) and a solvent can be calculated. A smaller distance implies higher affinity and greater solubility. While the exact HSP for our target molecule are not published, we can infer its characteristics from its structure:

-

δD (Dispersion): Expected to be moderate due to the aromatic ring and alkyl chains.

-

δP (Polar): Expected to be high due to the highly polar nitro group and ether linkage.

-

δH (Hydrogen Bonding): Expected to be moderate, primarily as a hydrogen bond acceptor at the nitrogen and oxygen atoms.

Researchers can use the following table of HSP for common organic solvents to select promising candidates for solubility trials. Solvents with high δP and moderate δH values are predicted to be excellent choices.

| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

Data compiled from various sources.

Based on this analysis, solvents like DMSO, DMF, Acetonitrile, and Dichloromethane are predicted to be excellent solvents due to their high polarity. This aligns with the qualitative data available from chemical suppliers.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is required. The isothermal shake-flask method is a reliable and widely accepted technique. This protocol ensures that the system reaches equilibrium, providing a trustworthy measure of thermodynamic solubility.

Workflow for Isothermal Shake-Flask Solubility Determination

Caption: Isothermal shake-flask experimental workflow.

Step-by-Step Methodology

-

Preparation:

-

Select a range of organic solvents based on the predictive analysis (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile, Toluene).

-

Calibrate all analytical equipment (analytical balance, HPLC-UV or qNMR).

-

Prepare a stock solution of N,N-diethyl-2-(4-nitrophenoxy)ethanamine in a suitable solvent (e.g., Acetonitrile) and generate a calibration curve for the analytical method.

-

-

Solute Addition:

-

Into a series of glass vials, accurately pipette a known volume of each test solvent (e.g., 2.0 mL).

-

Add an excess amount of N,N-diethyl-2-(4-nitrophenoxy)ethanamine to each vial. "Excess" means adding enough solid such that a visible amount remains undissolved after equilibration. This ensures a saturated solution.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an isothermal shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let undissolved solids settle.

-

Carefully withdraw a sample from the clear supernatant.

-

To ensure complete removal of any undissolved solid particles, centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a chemically compatible syringe filter (e.g., 0.45 µm PTFE). This step is critical for accuracy.

-

-

Analysis:

-

Accurately dilute a known volume of the clarified supernatant with a suitable solvent to bring the concentration within the linear range of the analytical calibration curve.

-

Quantify the concentration of N,N-diethyl-2-(4-nitrophenoxy)ethanamine in the diluted sample using a validated analytical method such as HPLC-UV or quantitative NMR (qNMR).

-

-

Calculation:

-

Using the concentration from the analysis and the dilution factor, calculate the original concentration in the saturated supernatant.

-

Express the solubility in standard units, such as mg/mL, g/L, or mol/L.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility and report the mean solubility with the standard deviation.

-

Conclusion

While published quantitative data on the solubility of N,N-diethyl-2-(4-nitrophenoxy)ethanamine is limited, a robust solubility profile can be predicted through a systematic analysis of its physicochemical properties. The molecule's combination of a highly polar nitro-aromatic system, hydrogen bond accepting sites, and moderate lipophilicity suggests high solubility in polar aprotic solvents such as DMSO, DMF, and Dichloromethane, and moderate solubility in esters and ketones. For precise quantitative data, the provided isothermal shake-flask protocol offers a reliable and self-validating method for experimental determination. This integrated approach of theoretical prediction and empirical verification empowers researchers and drug development professionals to make informed decisions for the effective use of this important chemical intermediate.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). A new expanded cohesive energy density model. International Journal of Thermophysics, 29(2), 568-585. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Chemical Synthesis Database. N,N-diethyl-2-(4-nitrophenoxy)ethanamine. [Link]

-

Molinspiration Cheminformatics. logP - octanol-water partition coefficient calculation. [Link]

-

Rowan Scientific. Rowan's Free Online pKa Calculator. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

-

Hansen Solubility Parameters. Hansen Solubility Parameters. [Link]

-

Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

-

Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

-

Rowan Scientific. pKa Prediction. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Software. [Link]

Sources

- 1. LogP-Prediction/logP_expt_dataset.csv at main · kayneong/LogP-Prediction · GitHub [github.com]

- 2. zenodo.org [zenodo.org]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

Navigating the Procurement and Application of N,N-diethyl-2-(4-nitrophenoxy)ethanamine: A Technical Guide for Researchers

For Immediate Release

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N,N-diethyl-2-(4-nitrophenoxy)ethanamine (CAS No. 19881-36-8), a key intermediate in the synthesis of various biologically active molecules. This document outlines reliable commercial suppliers, quality control methodologies, safety and handling procedures, and insights into its burgeoning role in targeted protein degradation.

Introduction: A Versatile Building Block in Drug Discovery

N,N-diethyl-2-(4-nitrophenoxy)ethanamine is a substituted phenoxy-ethylamine derivative that has garnered significant interest in medicinal chemistry and drug discovery. Its chemical structure, featuring a nitrophenoxy ether linked to a diethylamino ethyl chain, makes it a valuable precursor for the synthesis of local anesthetics, protein kinase (PK) inhibitors, and other pharmacologically relevant compounds.[1][2] More recently, it has been identified as a "Protein Degrader Building Block," indicating its potential utility in the construction of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate disease-causing proteins.[3]

Chemical Properties:

| Property | Value | Reference |

| CAS Number | 19881-36-8 | [1][3] |

| Molecular Formula | C₁₂H₁₈N₂O₃ | [1][3] |

| Molecular Weight | 238.28 g/mol | [1] |

| Appearance | Brown Oil | MyBioSource |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate, Methanol | MyBioSource |

Commercial Suppliers: A Comparative Analysis

A critical first step for any research endeavor is the reliable procurement of starting materials. Several chemical suppliers offer N,N-diethyl-2-(4-nitrophenoxy)ethanamine, typically with purities in the range of 95-96%. When selecting a supplier, researchers should consider not only the purity but also the availability of comprehensive analytical data (e.g., Certificate of Analysis with NMR and HPLC data), batch-to-batch consistency, and responsive technical support.

Table of Commercial Suppliers:

| Supplier | Product Number | Reported Purity | Available Quantities |

| BLDpharm | BD254766 | Not specified | Inquire |

| CookeChem | Not specified | 96% | Inquire |

| Key Organics | BS-21925 | >95% | 5g, 25g, 100g |

| Alichem | Not specified | min 96% | 100g |

It is imperative for researchers to request and scrutinize the Certificate of Analysis for each batch to ensure it meets the requirements of their specific application.

Quality Control and Analytical Verification: Ensuring Experimental Integrity

The quality of starting materials is paramount to the reproducibility and success of any synthetic or biological experiment. Researchers should independently verify the identity and purity of received N,N-diethyl-2-(4-nitrophenoxy)ethanamine. The following section outlines a recommended workflow for this purpose.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for assessing the purity of organic compounds. A reverse-phase HPLC method can be employed for the analysis of N,N-diethyl-2-(4-nitrophenoxy)ethanamine.

Suggested HPLC Protocol:

-

Column: Newcrom R1 or equivalent C18 column.[4]

-

Mobile Phase: A gradient of acetonitrile and water, with phosphoric acid as a modifier. For mass spectrometry (MS) compatible methods, formic acid should be used in place of phosphoric acid.[4]

-

Detection: UV spectrophotometry.

-

Expected Outcome: A major peak corresponding to the product with an area percentage reflecting the purity.

Researchers should optimize the mobile phase gradient and flow rate to achieve optimal separation of the main compound from any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

-

Signals in the aromatic region corresponding to the protons on the nitrophenoxy ring.

-

A triplet and a quartet corresponding to the ethyl groups of the diethylamino moiety.

-

Signals corresponding to the two methylene groups of the ethyl chain.

Expected ¹³C NMR Features:

-

Signals in the aromatic region for the carbons of the nitrophenoxy ring.

-

Signals for the methylene carbons of the ethyl chain.

-

Signals for the methyl and methylene carbons of the diethylamino group.

Any significant deviation from the expected spectra could indicate the presence of impurities or an incorrect structure.

Caption: Quality control workflow for verifying the integrity of N,N-diethyl-2-(4-nitrophenoxy)ethanamine.

Safety, Handling, and Storage: A Researcher's Responsibility

While a specific, comprehensive Safety Data Sheet (SDS) for N,N-diethyl-2-(4-nitrophenoxy)ethanamine is not widely available in public databases, its structure suggests that it should be handled with the care afforded to other aromatic nitro compounds and tertiary amines. The following precautions are based on general principles of laboratory safety and information for structurally related compounds.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

-

Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.

Storage:

-

Store in a tightly sealed container in a cool, dry place.[3]

-

Some suppliers recommend storage at room temperature, while others suggest an inert atmosphere.[3][5] It is prudent to follow the specific storage instructions provided by the supplier.

Researchers are strongly advised to perform a thorough risk assessment before handling this compound and to consult any available supplier-specific safety information.

Applications in Drug Discovery and Development: Beyond a Simple Intermediate

The utility of N,N-diethyl-2-(4-nitrophenoxy)ethanamine extends beyond its role as a generic intermediate. Its classification as a "Protein Degrader Building Block" points to its application in the rapidly evolving field of targeted protein degradation.

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest. They typically consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The synthesis of PROTACs often involves the use of building blocks that can be readily modified to attach the target-binding and E3 ligase-binding moieties.

The structure of N,N-diethyl-2-(4-nitrophenoxy)ethanamine, with its reactive sites, makes it a candidate for incorporation into PROTAC linkers. The nitro group can be reduced to an amine, providing a handle for further chemical modification. The diethylamino group can also be a site for derivatization.

Caption: Conceptual diagram of PROTAC-mediated protein degradation.

While specific patents or publications explicitly detailing the use of N,N-diethyl-2-(4-nitrophenoxy)ethanamine in the synthesis of a named PROTAC are not yet prevalent in the public domain, its availability from suppliers specializing in protein degrader building blocks suggests its emerging importance in this area. Researchers in this field are encouraged to consider its potential in their linker design and synthesis strategies.

Conclusion

N,N-diethyl-2-(4-nitrophenoxy)ethanamine is a valuable and versatile chemical intermediate with established applications in the synthesis of bioactive molecules and a promising future in the development of novel therapeutics such as PROTACs. A thorough understanding of its properties, reliable sourcing from reputable suppliers, and rigorous quality control are essential for its effective and safe use in a research setting. As the field of targeted protein degradation continues to expand, the demand for well-characterized and readily available building blocks like N,N-diethyl-2-(4-nitrophenoxy)ethanamine is likely to increase, further solidifying its importance in the drug discovery landscape.

References

-

Alichem. N, N-Diethyl-2-(4-nitrophenoxy)ethanamine, min 96%, 100 grams. Available at: [Link]

-

SIELC Technologies. Separation of Diethyl(2-(4-nitrophenoxy)ethyl)amine on Newcrom R1 HPLC column. Available at: [Link]

Sources

- 1. N,N-Diethyl-2-(4-nitrophenoxy)ethanamine , 96% , 19881-36-8 - CookeChem [cookechem.com]

- 2. N,N-Diethyl-2-(4-nitrophenoxy)ethanaMine | 19881-36-8 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Separation of Diethyl(2-(4-nitrophenoxy)ethyl)amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. 19881-36-8|N,N-Diethyl-2-(4-nitrophenoxy)ethanamine|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to N,N-diethyl-2-(4-nitrophenoxy)ethanamine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-diethyl-2-(4-nitrophenoxy)ethanamine is a valuable chemical intermediate, playing a crucial role in the synthesis of a variety of biologically active molecules. This guide provides a comprehensive technical overview of its fundamental characteristics, a detailed examination of its synthesis and purification, an analysis of its key chemical reactions, and a discussion of its applications in the development of pharmaceuticals, particularly in the synthesis of local anesthetics and potential protein kinase inhibitors. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, offering insights into the handling, analysis, and synthetic utility of this versatile compound.

Introduction